N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Description
N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a structurally complex molecule featuring a dihydropyridinone core substituted with a piperidin-1-ylmethyl group and a methoxy substituent. Its acetamide side chain is linked to a 2,5-dimethoxyphenyl group, conferring unique electronic and steric properties. Its synthesis typically involves multi-step reactions, including condensation, alkylation, and cyclization processes .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5/c1-28-17-7-8-20(29-2)18(12-17)23-22(27)15-25-14-21(30-3)19(26)11-16(25)13-24-9-5-4-6-10-24/h7-8,11-12,14H,4-6,9-10,13,15H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVCOLOMOMNUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide (CAS Number: 921478-69-5) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperidine ring and multiple methoxy groups, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 492.6 g/mol. The structural characteristics contribute to its interaction with biological targets, which may lead to various therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-[5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]pyridin-1(4H)-yl]acetamide |
| CAS Number | 921478-69-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The presence of piperidine and pyridine rings suggests potential interactions with neurotransmitter systems, which could influence mood and cognitive functions.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors involved in neurotransmission.
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or neurodegenerative diseases.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
Antidiabetic Activity
Research indicates that compounds with similar structures exhibit significant antidiabetic properties by acting as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. For example, a related compound was shown to reduce glucose levels and improve insulin sensitivity in animal models .
Neuropharmacological Effects
Preliminary studies suggest potential antidepressant and nootropic activities due to the structural components that facilitate interaction with central nervous system receptors .
Case Studies
Case Study 1: DPP-IV Inhibition
A study conducted on a structurally related compound demonstrated inhibition of DPP-IV with IC50 values ranging from 100 nM to 400 nM across different species . This suggests that N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[...]} could exhibit similar inhibitory effects.
Case Study 2: Neuroprotective Effects
In vivo assays using rodent models showed that compounds with similar piperidine structures could significantly reduce locomotor activity in stress-induced models, indicating potential neuroprotective effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues and Derivatives
The compound’s structural relatives can be categorized based on core heterocycles, substituent patterns, and pharmacological targets. Below is a comparative analysis using evidence-derived analogues and other relevant compounds:
Pharmacological and Physicochemical Comparisons
Receptor Binding and Selectivity The piperidin-1-ylmethyl group in the target compound enhances binding to G-protein-coupled receptors (GPCRs) compared to pyrrolidin-1-yl derivatives, as piperidine’s six-membered ring provides better conformational flexibility . In contrast, compounds with 2,6-dimethylphenoxy groups () exhibit higher affinity for opioid receptors due to steric hindrance and hydrophobic interactions .
Metabolic Stability Methoxy substituents at the 2,5-positions on the phenyl ring improve metabolic stability by reducing cytochrome P450-mediated oxidation compared to dimethylamino groups (e.g., ’s triazine derivatives) .
Solubility and Bioavailability The dihydropyridinone core confers moderate aqueous solubility, whereas triazine-based analogues () show reduced solubility due to planar aromaticity and increased molecular weight .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis requires precise control of stereochemistry, unlike the racemic mixtures reported for ’s butanamide derivatives .
- Lack of In Vivo Data : While structural comparisons are well-documented, pharmacological data (e.g., IC50 values, toxicity profiles) for the target compound remain sparse compared to its analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
